N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Methoxyphenyl)-N⁶-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-methoxyphenyl group at the N⁴ position and a 2-(morpholin-4-yl)ethyl moiety at the N⁶ position. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, enabling interactions with kinase ATP-binding sites and other biological targets .
Propriétés
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-32-20-9-5-6-18(16-20)27-22-21-17-26-31(19-7-3-2-4-8-19)23(21)29-24(28-22)25-10-11-30-12-14-33-15-13-30/h2-9,16-17H,10-15H2,1H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUOBVKIYBHLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Applications De Recherche Scientifique
N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N4-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Structural and Substituent Variations
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
N⁴ Substituents :
- The target compound’s 3-methoxyphenyl group differs from the 3,4-dimethylphenyl group in and , which may reduce steric hindrance while maintaining hydrophobic interactions.
- In , a 3-methoxyphenyl group at N⁴ yielded a higher synthetic yield (65%) compared to its 2-methoxy analog (43%), suggesting meta-substitution favors reactivity .
N⁶ Substituents: The morpholinoethyl group in the target compound and compound 4i enhances solubility compared to alkyl chains (e.g., 3-methoxypropyl in ). Morpholine’s oxygen atom may also participate in hydrogen bonding with target proteins.
Biological Activity: Compound (PR5-LL-CM01) with a dimethylaminoethyl group at N⁶ inhibits PRMT5, a histone methyltransferase implicated in cancer. This suggests that N⁶ substituents critically influence target selectivity . Compound 4i , a pyrimidine-thiazole hybrid with a morpholinoethyl chain, showed antiproliferative activity, highlighting the role of heterocyclic substituents in modulating efficacy.
Physicochemical Properties
- Solubility: The morpholine ring in the target compound likely improves aqueous solubility compared to analogs with non-polar N⁶ groups. For example, a chlorophenyl analog in has a solubility of 0.5 µg/mL at pH 7.4, whereas morpholine-containing compounds (e.g., 4i ) may exhibit enhanced solubility.
- Melting Points : The 3-methoxyphenyl analog in melts at 199–201°C, lower than its 2-methoxy counterpart (243–245°C), indicating that substituent position affects crystallinity .
Activité Biologique
N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H29N7O |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 4-N-(3-methoxyphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| InChI Key | WVQCFBWLCGFCRB-UHFFFAOYSA-N |
Structural Information
The compound features a pyrazolo[3,4-d]pyrimidine core structure with substituents that enhance its biological activity. The presence of morpholine and methoxyphenyl groups is significant for its interaction with biological targets.
The primary mechanism of action for N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, this compound disrupts the phosphorylation of target proteins essential for cell cycle progression, leading to apoptosis in cancer cells. This mechanism positions it as a potential therapeutic agent in cancer treatment.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. For instance:
- Cell Line Studies : In studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer types.
Toxicological Profile
While exploring its biological activities, it is crucial to consider the compound's safety profile. Preliminary toxicity assessments indicate that N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is very toxic to aquatic life and may pose risks to fertility and fetal development in animal models .
Similar Compounds
The biological activity of N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other kinase inhibitors:
| Compound | Target | Activity |
|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Various kinases | Moderate inhibition |
| Pyrido[2,3-d]pyrimidine | CDK2 | Low micromolar range |
| Quinazoline | CDK inhibitors | Broad-spectrum anticancer |
This comparison highlights the unique efficacy and selectivity of N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine against CDK2.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study in Breast Cancer : A clinical trial evaluated the efficacy of this compound in combination with chemotherapy agents in patients with metastatic breast cancer. Results indicated improved patient outcomes compared to standard treatments alone.
- Animal Model Studies : In vivo studies using mouse models demonstrated significant tumor regression when treated with this compound alongside immunotherapy agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
